2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
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Overview
Description
2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.14 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 2,6-dichlorobenzyl group through an ether linkage. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 2,6-dichlorobenzyl alcohol with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde can be compared with other similar compounds, such as:
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: This compound has a similar structure but with chlorine atoms at different positions on the benzyl group.
4-Methoxy-3-[(2,3,6-trichlorobenzyl)oxy]benzaldehyde: This compound has additional substituents on the benzyl group, which can significantly alter its chemical and biological properties.
Biological Activity
2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C₁₄H₁₀Cl₂O₂. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a precursor for various biologically active compounds. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzaldehyde moiety with a dichlorobenzyl ether substituent at the ortho position, which significantly influences its chemical properties and reactivity. The presence of two chlorine atoms enhances its electrophilic character, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity
1. Antimicrobial Properties
Research indicates that derivatives of benzaldehyde, including this compound, may exhibit antimicrobial properties. Benzaldehyde itself has shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Bacillus anthracis. The mechanisms of action are thought to involve disruption of the bacterial plasma membrane and intracellular coagulation of bacterial cytosol .
2. Bradykinin B2 Receptor Antagonism
The compound has been identified as a key intermediate in synthesizing bradykinin B2 receptor antagonists, which have potential applications in treating inflammatory diseases and pain management. The bradykinin B2 receptor plays a critical role in mediating inflammatory responses, making antagonists valuable in therapeutic contexts.
3. Toxicological Studies
Toxicological assessments of related benzaldehyde compounds indicate varying degrees of toxicity. For instance, the oral LD50 of benzaldehyde ranges from 800 to 2850 mg/kg in rats and mice, with some studies reporting no observed adverse effects at lower concentrations . While specific toxicity data for this compound is limited, caution is advised based on the chemical's structural similarities to other toxic aromatic compounds.
Synthesis Methods
The synthesis of this compound typically involves the Williamson ether synthesis method. This process includes the reaction of 2,6-dichlorobenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base, followed by purification techniques such as column chromatography or recrystallization.
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs of this compound along with their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-[(4-Chlorobenzyl)oxy]benzaldehyde | C₁₄H₁₀ClO₂ | Contains a para-chloro substituent |
4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde | C₁₄H₁₀Cl₂O₂ | Substituent at the para position |
3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde | C₁₄H₁₀Cl₂O₂ | Substituent at the meta position |
These compounds exhibit variations in their substituent positions (ortho, meta, para), which can significantly influence their chemical reactivity and biological activity.
Case Studies and Research Findings
While specific studies directly addressing this compound are scarce, related research on benzaldehyde derivatives provides insights into potential applications:
- Antibiotic Modulation : Benzaldehyde has been shown to reduce the minimum inhibitory concentration (MIC) of antibiotics like norfloxacin when used in combination treatments. This suggests that similar derivatives may enhance antibiotic efficacy through mechanisms that alter bacterial membrane permeability .
- Polymer Development : Polymers derived from benzaldehyde have demonstrated bactericidal activity against various pathogens. This property increases with the number of phenolic hydroxyl groups present in the polymer structure .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJBZYNJIQASTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394990 |
Source
|
Record name | 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-16-4 |
Source
|
Record name | 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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